3-Acetyl-2,4-dimethylpyrrole

Description

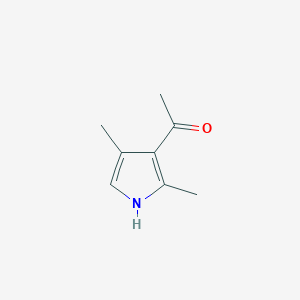

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-9-6(2)8(5)7(3)10/h4,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZCKCJMYREIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870963 | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-25-6, 1500-94-3 | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 2,5-dimethylpyrrol-3-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 2,4-dimethylpyrrol-3-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2,4-dimethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyrrol-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetyl-2,4-dimethylpyrrole CAS number 2386-25-6

An In-Depth Technical Guide to 3-Acetyl-2,4-dimethylpyrrole (CAS 2386-25-6)

Authored by: Senior Application Scientist

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, represents one of the most vital structural motifs in the realm of medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and hydrogen bonding capabilities allow for potent and specific interactions with biological targets.[1] This scaffold is not merely a theoretical curiosity; it is the foundational core of numerous blockbuster drugs, including the cholesterol-lowering agent atorvastatin and the multi-kinase inhibitor sunitinib, used in cancer therapy.[3] The versatility of the pyrrole core allows chemists to strategically introduce various substituents, fine-tuning the molecule's pharmacological profile.

Within this critical class of compounds, 3-Acetyl-2,4-dimethylpyrrole (CAS No. 2386-25-6) emerges as a particularly valuable building block. Its specific substitution pattern—featuring methyl groups at positions 2 and 4 and an acetyl group at position 3—provides a synthetically versatile platform for the elaboration of more complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, analytical characterization, and strategic applications of this key chemical intermediate.

Section 1: Core Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of 3-Acetyl-2,4-dimethylpyrrole can be unequivocally established through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for reaction planning, safety assessments, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 2386-25-6 | [4][5][6] |

| Molecular Formula | C₈H₁₁NO | [4][5] |

| Molecular Weight | 137.18 g/mol | [4][7] |

| Appearance | White to light yellow/orange powder or crystals | [4][7] |

| Melting Point | 136-139 °C | [5][7] |

| Boiling Point | 173 °C at 12 mmHg | [5] |

| Purity | >98.0% (GC) | [4] |

| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | [7] |

| Synonyms | 2,4-Dimethyl-3-acetylpyrrole, 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one | [6][7] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint of the molecular structure. The following data are critical for confirming the successful synthesis and purity of 3-Acetyl-2,4-dimethylpyrrole.

¹H NMR Spectroscopy: The proton NMR spectrum provides precise information about the electronic environment of each hydrogen atom in the molecule.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Reference |

| N-H (Pyrrole ring) | ~9.17 | Broad Singlet | [8] |

| C5-H (Pyrrole ring) | ~6.36 | Singlet | [8] |

| C2-CH ₃ | ~2.43 | Singlet | [8] |

| C4-CH ₃ | ~2.27 | Singlet | [8] |

| Acetyl-CH ₃ | ~2.50 | Singlet | [8] |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

| Ion | Mass-to-Charge Ratio (m/z) | Significance | Reference |

| [M]⁺ | 137.0 | Molecular Ion | [8] |

| [M-CH₃]⁺ | 122.0 | Loss of a methyl group (base peak) | [8] |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3350 | N-H stretching (pyrrole ring) |

| ~1710 | C=O stretching (acetyl group) |

| ~1540 | C=C stretching (aromatic ring) |

Section 2: Synthetic Pathways and Methodologies

The synthesis of substituted pyrroles is a well-established field of organic chemistry, with several named reactions providing reliable access to this heterocyclic core. The Paal-Knorr and Knorr syntheses are among the most prominent and widely used methods.[9][10]

The Paal-Knorr Pyrrole Synthesis: A Foundational Approach

The Paal-Knorr synthesis is a straightforward and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[9][11] The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11][12]

Caption: General mechanism of the Paal-Knorr Pyrrole Synthesis.

The Knorr Pyrrole Synthesis: A Versatile Alternative

The Knorr pyrrole synthesis is another powerful method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (such as a β-ketoester).[13] This condensation reaction is highly versatile and allows for the preparation of a wide variety of polysubstituted pyrroles.

Caption: Conceptual workflow of the Knorr Pyrrole Synthesis.

Representative Synthesis Protocol: Acylation of 2,4-Dimethylpyrrole

While classical methods build the ring from acyclic precursors, a highly efficient and common strategy for preparing 3-Acetyl-2,4-dimethylpyrrole is the direct acylation of the pre-formed 2,4-dimethylpyrrole nucleus. This approach leverages the electron-rich nature of the pyrrole ring, which makes it susceptible to electrophilic substitution. The Vilsmeier-Haack or Friedel-Crafts acylation are standard methods for this transformation.

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology (Illustrative Friedel-Crafts Acylation):

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous, non-protic solvent (e.g., dichloromethane).

-

Complex Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the suspension. Stir for 15-20 minutes to allow for the formation of the electrophilic acylium ion complex.

-

Substrate Addition: Dissolve 2,4-dimethylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Acetyl-2,4-dimethylpyrrole.

Section 3: Applications in Drug Discovery and Chemical Research

The utility of 3-Acetyl-2,4-dimethylpyrrole lies in its role as a versatile intermediate for constructing more elaborate molecules with potential therapeutic value.

A Scaffold for Pharmacological Innovation

The pyrrole core is a privileged structure in medicinal chemistry, known to be a constituent of compounds with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][14] 3-Acetyl-2,4-dimethylpyrrole serves as an ideal starting point for accessing novel pyrrole derivatives. The acetyl group, in particular, is a key functional handle. It can be:

-

Reduced to an ethyl group.

-

Used as a site for aldol condensations to extend the carbon chain.

-

Transformed into other functional groups through reactions like the Willgerodt–Kindler reaction .

-

Serve as a precursor for the synthesis of other heterocyclic rings fused to the pyrrole core.

One noted application for 3-Acetyl-2,4-dimethylpyrrole is as a research chemical and a central nervous system depressant.[6] Furthermore, pyrrole derivatives are being investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases such as Alzheimer's.[15][16]

Caption: The pyrrole core as a versatile scaffold for drug development.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable in a laboratory setting. 3-Acetyl-2,4-dimethylpyrrole, like many organic chemicals, requires careful handling.

GHS Hazard Information

Based on available safety data, the compound is classified with the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.[17][18]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[17][18]

-

Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[18]

-

Acute Toxicity (Oral, Category 4) : Harmful if swallowed.[19][20]

Recommended Handling and Storage Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[21] Wash hands and face thoroughly after handling.[17] Avoid contact with skin and eyes.[20]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[20] Store away from strong oxidizing agents, acids, and bases.[20]

Conclusion

3-Acetyl-2,4-dimethylpyrrole is more than just a catalog chemical; it is a strategic intermediate that provides access to a rich and diverse chemical space. Its well-defined physicochemical properties, established spectroscopic profile, and accessible synthetic routes make it a reliable tool for medicinal chemists and researchers. By leveraging the functional handles on this molecule, scientists can continue to explore the vast therapeutic potential of the pyrrole scaffold, driving the discovery of the next generation of innovative medicines.

References

- 3-Acetyl-2,4-dimethylpyrrole. CymitQuimica.

- 3-Acetyl-2,4-dimethylpyrrole. ChemBK.

- CAS No : 2386-25-6 | Chemical Name : 3-Acetyl-2,4-dimethylpyrrole.

- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Medium.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- 3-Acetylpyrrole | C6H7NO | CID 2737793. PubChem - NIH.

- 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum. ChemicalBook.

- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu

- Paal-Knorr Synthesis. Alfa Chemistry.

- 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals. Fisher Scientific.

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Knorr pyrrole synthesis. Wikipedia.

- SAFETY D

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.

- Paal–Knorr synthesis. Wikipedia.

- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.

- SAFETY D

- SAFETY D

- Safety D

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC.

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-Acetyl-2,4-dimethylpyrrole | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR [m.chemicalbook.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]

- 16. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. file.chemscene.com [file.chemscene.com]

- 19. 3-Acetylpyrrole | C6H7NO | CID 2737793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. canbipharm.com [canbipharm.com]

- 21. fishersci.ca [fishersci.ca]

Technical Guide: Structure Elucidation of 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone

[1]

Executive Summary

1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-2,4-dimethylpyrrole) is a critical heterocyclic building block, primarily utilized in the synthesis of porphyrins, dipyrromethenes (e.g., BODIPY dyes), and pharmaceutical intermediates.[1] Its structural integrity is defined by a penta-substituted pyrrole ring where the electron-withdrawing acetyl group at the C3 position significantly alters the electronic landscape of the aromatic system compared to simple alkyl-pyrroles.[1]

This guide provides a definitive elucidation workflow, moving from synthetic origin (establishing the carbon skeleton) to spectroscopic validation (NMR, IR, MS) and solid-state conformation (crystallography).[1][2]

Synthetic Origin & Mechanistic Context

Understanding the synthesis is the first step in structure verification, as it defines the impurity profile and regiochemistry.[1][2][3] The molecule is classically prepared via a modified Knorr Pyrrole Synthesis .[2][3]

The Modified Knorr Pathway

Unlike the standard Knorr synthesis which yields pyrrole esters, this variant utilizes a

-

Reactants: Isonitrosoacetone (generated in situ or isolated) and Acetylacetone (2,4-pentanedione).[2]

-

Reagents: Zinc dust (reductant) and Glacial Acetic Acid (solvent/proton source).[1][2][3]

-

Mechanism: The reduction of the oxime yields an

-aminoketone, which undergoes condensation with the

Reaction Workflow Visualization

The following diagram illustrates the critical bond-forming steps that establish the 2,4-dimethyl-3-acetyl substitution pattern.

Figure 1: Mechanistic flow of the modified Knorr synthesis yielding the target pyrrole.[1]

Spectroscopic Characterization

This section details the specific spectral fingerprints required to confirm the structure and rule out regioisomers (e.g., 2-acetyl-3,5-dimethylpyrrole).

Mass Spectrometry (MS)[1][2]

-

Ionization: EI (70 eV) or ESI+.

-

Fragmentation Pattern:

Infrared Spectroscopy (FT-IR)

The IR spectrum reveals the interplay between the carbonyl and the pyrrole NH.[1][2]

-

N-H Stretch:

(Broad band).[1][2] The broadening indicates significant intermolecular hydrogen bonding in the solid state.[1][2][3] -

C=O Stretch:

.[1][2]-

Note: This value is lower than a standard ketone (

) due to conjugation with the electron-rich pyrrole ring and hydrogen bonding.[2]

-

Nuclear Magnetic Resonance (NMR)

The

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 9.17 | Broad Singlet | 1H | Highly deshielded; exchangeable with D |

| C5-H | 6.36 | Doublet / Broad s | 1H | The only aromatic proton.[1] Shows coupling ( |

| C2-CH | 2.50 | Singlet | 3H | Deshielded by adjacent Nitrogen and ring current.[1][2] |

| Acetyl-CH | 2.43 | Singlet | 3H | Characteristic methyl ketone shift.[1][2] |

| C4-CH | 2.27 | Singlet | 3H | Shielded relative to C2 due to distance from Nitrogen.[1][2] |

-

Coupling Insight: The signal at 6.36 ppm often appears as a doublet or broad singlet.[1][2][3] This is due to long-range coupling with the NH proton.[2] Adding D

O collapses this to a sharp singlet.[1][2][3]

Elucidation Logic Flow: The following diagram maps the logical deduction process from raw data to structural confirmation.

Figure 2: Structural elucidation logic tree based on spectral data.[1]

Solid State Physics & Crystallography

In the solid state, 3-acetyl-2,4-dimethylpyrrole does not exist as isolated monomers.[1] X-ray crystallographic studies of this class of compounds reveal a dominant dimeric motif .[1][2][3]

-

Intermolecular Interaction: The pyrrole N-H acts as a hydrogen bond donor, while the acetyl Oxygen acts as an acceptor.[1][2][3]

-

Geometry: This forms a centrosymmetric dimer held together by two

hydrogen bonds.[1][2][3] -

Impact on Solubility: This strong dimerization explains the compound's relatively high melting point (

) and lower solubility in non-polar solvents compared to ester analogs.[1][2]

Quality Control Protocols

For researchers using this compound as a starting material, purity is paramount to prevent side reactions in porphyrin synthesis.[1][2][3]

TLC Method[1][3]

-

Visualization: UV (254 nm) or Ehrlich’s Reagent (turns deep pink/red, specific for pyrroles).[1][2][3]

-

R

Value: ~0.4 - 0.5 (varies with humidity).[1][2]

Recrystallization Protocol (Self-Validating)

If the NMR shows impurity peaks (often aliphatic polymeric sludge from the Knorr synthesis):

-

Dissolve crude solid in minimum boiling Ethanol .

-

Add hot Water dropwise until slight turbidity persists.

-

Re-heat to clarify and allow slow cooling to room temperature, then

. -

Validation: The resulting crystals should be colorless to pale yellow needles with a sharp melting point (

).

References

-

Knorr Pyrrole Synthesis Mechanism

-

Synthesis Procedure (Organic Syntheses)

-

Spectroscopic Data (NMR/IR)

-

Crystallographic Data (Hydrogen Bonding)

Sources

- 1. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- [webbook.nist.gov]

Physical and chemical characteristics of 3-Acetyl-2,4-dimethylpyrrole

Topic: Physical and Chemical Characteristics of 3-Acetyl-2,4-dimethylpyrrole Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Molecular Architecture, Synthesis, and Application in Porphyrinoid Chemistry[1][2][3]

Executive Summary

3-Acetyl-2,4-dimethylpyrrole (CAS 2386-25-6) is a critical heterocyclic building block in organic synthesis, particularly valued for its role as a precursor to functionalized dipyrromethenes and BODIPY (Boron-Dipyrromethene) dyes.[1][2][3] Characterized by a pyrrole core substituted with methyl groups at the

Physiochemical Characterization[2][4][7][8][9]

The physical constants of 3-Acetyl-2,4-dimethylpyrrole dictate its handling and purification protocols. It typically presents as a crystalline solid, requiring specific storage conditions to prevent oxidation or polymerization.

Table 1: Physical and Chemical Constants[7]

| Property | Value / Description |

| CAS Number | 2386-25-6 |

| Molecular Formula | |

| Molecular Weight | 137.18 g/mol |

| Appearance | White to pale yellow or light green crystalline powder |

| Melting Point | 136 – 139 °C (Lit.) |

| Boiling Point | 173 °C at 12 mmHg (sublimation potential under high vacuum) |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform; Slightly soluble in water |

| Acidity (pKa) | Weakly acidic NH (deprotonation typically requires strong bases like NaH or DBU) |

| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen); Light sensitive |

Spectroscopic Profile & Molecular Identification[4][8]

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[4] The asymmetry introduced by the acetyl group distinguishes it from the symmetric 2,4-dimethylpyrrole.

Nuclear Magnetic Resonance (NMR) Data

The

Table 2:

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| NH (N1) | 9.17 | Broad Singlet | 1H | - | Exchangeable; shift varies with concentration/solvent. |

| C5-H ( | 6.36 | Doublet | 1H | Coupled to NH; diagnostic of free | |

| C2-CH | 2.50 | Singlet | 3H | - | Downfield due to proximity to N and conjugation. |

| Acetyl-CH | 2.43 | Singlet | 3H | - | Distinct carbonyl-adjacent methyl signal. |

| C4-CH | 2.27 | Singlet | 3H | - | Upfield relative to C2-Me. |

Infrared Spectroscopy (IR)

-

N-H Stretch:

(Broad, H-bonded). -

C=O Stretch (Acetyl):

(Lower than typical ketones due to conjugation with the pyrrole ring). -

C=C / C=N Ring Stretch:

.

Synthetic Methodology: The Modified Knorr Synthesis

The synthesis of 3-Acetyl-2,4-dimethylpyrrole is classically achieved via the Knorr Pyrrole Synthesis .[5] This reaction involves the condensation of an

Mechanistic Pathway

The mechanism proceeds through an initial imine formation followed by tautomerization to an enamine, cyclization, and dehydration. Zinc and acetic acid are often used to generate the

Visualization: Knorr Synthesis Mechanism

Caption: Mechanistic flow of the Knorr synthesis adapting oximinoacetone and acetylacetone precursors.

Experimental Protocol (General Procedure)

Note: This protocol is a generalized adaptation of the Knorr method for substituted pyrroles.

-

Nitrosation: Acetone is treated with sodium nitrite (

) in glacial acetic acid at -

Condensation: The oximinoacetone solution is added slowly to a mixture of 2,4-pentanedione (acetylacetone) and zinc dust in acetic acid. The zinc reduces the oxime to an amine in situ.[7]

-

Reflux: The mixture is heated to reflux (approx.

) for 2-4 hours to drive cyclization and dehydration. -

Work-up: The reaction is poured into ice water. The crude pyrrole precipitates or is extracted with dichloromethane.

-

Purification: Recrystallization from ethanol or methanol yields the pure product (MP: 136-139°C).

Chemical Reactivity & Applications[2][13][15][16]

The utility of 3-Acetyl-2,4-dimethylpyrrole lies in its C5-H (alpha-free) position. This site is highly nucleophilic and susceptible to electrophilic aromatic substitution, making it the primary attachment point for coupling reactions.

Synthesis of BODIPY Dyes

The most prominent application is the synthesis of asymmetric BODIPY dyes. The pyrrole condenses with an aromatic aldehyde (e.g., benzaldehyde) to form a dipyrromethane, which is subsequently oxidized and complexed with boron trifluoride etherate (

Key Advantage: The acetyl group at C3 remains intact, providing a handle for further functionalization (e.g., via aldol condensation or hydrazone formation) that can modulate the fluorescence quantum yield and Stokes shift of the resulting dye.

Visualization: BODIPY Synthesis Workflow

Caption: Step-wise synthesis of BODIPY dyes utilizing 3-acetyl-2,4-dimethylpyrrole.

Pharmaceutical Intermediates

The compound serves as a scaffold for receptor tyrosine kinase inhibitors. The acetyl group can be converted into various heterocycles (e.g., pyrazoles via hydrazine) or extended side chains, while the pyrrole nitrogen allows for alkylation to optimize pharmacokinetic properties (solubility, lipophilicity).

Handling, Stability, and Safety (MSDS Summary)

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Air Sensitivity: Pyrroles are generally electron-rich and prone to oxidation (darkening) upon prolonged exposure to air and light.

-

Storage Protocol:

-

Container: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Flush with Nitrogen or Argon after use.

-

Temperature: Refrigerate (2-8°C).

-

-

Incompatibility: Strong oxidizing agents, strong acids (may cause polymerization).

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3-Acetyl-2,4-dimethylpyrrole.[8][9][1][2][3][10][11] Retrieved from [Link]

-

Organic Syntheses. (1943). 2,4-Dimethylpyrrole (Reference for Knorr Method Conditions). Org. Syn. Coll. Vol. 2, p. 217. Retrieved from [Link]

- Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. (Contextual grounding for BODIPY synthesis).

Sources

- 1. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum [chemicalbook.com]

- 2. 2,4-二甲基-3-乙酰基吡咯 - CAS号 2386-25-6 - 摩熵化学 [molaid.com]

- 3. 2,4-Dimethylpyrrole | 625-82-1 | Benchchem [benchchem.com]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR [m.chemicalbook.com]

- 11. 2,4-Dimethylpyrrole synthesis - chemicalbook [chemicalbook.com]

Technical Monograph: Spectroscopic Characterization of 3-Acetyl-2,4-dimethylpyrrole

[1][2]

Executive Summary

3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6) is a pivotal heterocyclic scaffold in the synthesis of porphyrins, dipyrromethanes, and BODIPY dyes.[1][2][3] Its structural integrity is the rate-limiting factor in the yield of subsequent condensation reactions. This guide provides a definitive spectroscopic atlas and synthesis validation protocol for researchers requiring high-purity precursors for supramolecular or medicinal chemistry applications.

Chemical Identity & Structural Significance[6]

The compound is a trisubstituted pyrrole.[4] Unlike the fully substituted Knorr pyrrole (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate), this derivative retains a free

Physicochemical Properties Table

| Property | Value | Context |

| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | Standard nomenclature |

| Molecular Formula | Unsaturation Degree: 4 | |

| Molecular Weight | 137.18 g/mol | Monoisotopic Mass: 137.08 |

| Melting Point | 136–139 °C | Sharp mp indicates high purity |

| Appearance | Prismatic crystals | Colorless to pale yellow (oxidizes to pink/brown) |

| Solubility | Soluble in EtOH, | Poor solubility in |

Synthesis & Mechanistic Context

To understand the impurity profile, one must understand the genesis of the molecule. The standard route is a modified Knorr Pyrrole Synthesis , involving the condensation of an

Protocol Summary: The reaction typically utilizes 2,3-butanedione monoxime (precursor to the amine) and 2,4-pentanedione (acetylacetone) in the presence of Zinc dust and acetic acid. The Zinc reduces the oxime to an amine, which immediately condenses with the ketone to close the ring.

Synthesis Workflow Diagram

Figure 1: Modified Knorr synthesis pathway highlighting the critical reductive-condensation sequence.

Spectroscopic Characterization (The Core)

This section details the specific spectral fingerprints required to validate the compound. Data is based on high-resolution NMR in

A. Nuclear Magnetic Resonance ( NMR)

The proton NMR spectrum is distinct due to the presence of the downfield NH signal and the specific coupling of the

Solvent:

| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| NH (H-1) | 8.50 – 9.20 | Broad Singlet | 1H | - | Highly solvent/concentration dependent. Disappears with |

| H-5 ( | 6.36 | Doublet of quartets | 1H | The only aromatic ring proton. Diagnostic for the "free" | |

| 2-Me ( | 2.50 | Singlet | 3H | - | Deshielded by proximity to Nitrogen. |

| Acetyl-Me | 2.43 | Singlet | 3H | - | Distinct methyl ketone signal. |

| 4-Me ( | 2.27 | Singlet | 3H | Slightly more shielded than the |

Expert Note on Coupling:

While often reported as singlets, the methyl groups and the H-5 proton exhibit fine long-range coupling (

B. Infrared Spectroscopy (FT-IR)

IR is the quickest method to confirm the presence of the acetyl group and the integrity of the pyrrole ring.

-

3280 – 3320 cm

: N-H Stretch. Strong, broad band. Indicates hydrogen bonding capability.[5] -

1635 – 1650 cm

: C=O Stretch (Ketone). The value is lower than typical alkyl ketones (usually ~1715 cm -

1560 – 1580 cm

: C=C Ring skeletal vibrations.

C. Mass Spectrometry (MS)

Analytical Workflow & Quality Control

To ensure the material is suitable for sensitive downstream applications (e.g., dipyrromethene synthesis), follow this decision matrix.

Quality Assurance Logic Tree

Figure 2: Step-by-step quality control decision matrix for pyrrole precursors.

Protocol: The "D2O Shake" Validation

When analyzing the NMR, the NH proton (approx 9.17 ppm) can be confusingly broad or integrated poorly.

-

Run the standard

NMR in -

Add 1-2 drops of

(Deuterium Oxide) directly to the NMR tube. -

Shake vigorously for 30 seconds and allow layers to separate.

-

Re-run the spectrum.[6]

-

Result: The peak at ~9.17 ppm should disappear. The doublet at 6.36 ppm (H-5) should collapse to a sharper singlet/quartet. This confirms the assignment of the NH and H-5 protons.

-

References

-

ChemicalBook. 3-Acetyl-2,4-dimethylpyrrole NMR and Spectral Data. Retrieved from

-

Fisher Scientific. Product Specifications: 3-Acetyl-2,4-dimethylpyrrole, 98%. Retrieved from

-

Organic Syntheses. 2,4-Dimethylpyrrole (Knorr Synthesis Context). Org.[4][5][7][8][9] Synth. 1941, 21, 67. Retrieved from

-

Sigma-Aldrich. 3-Acetyl-2,4-dimethylpyrrole Product Sheet. Retrieved from

-

Peking University. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate (Educational Protocol). Retrieved from

Sources

- 1. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR [m.chemicalbook.com]

- 2. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

3-Acetyl-2,4-dimethylpyrrole molecular weight and formula

Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6) is a critical heterocyclic building block in medicinal chemistry and porphyrin synthesis. Distinct from "Kryptopyrrole" (2,4-dimethyl-3-ethylpyrrole), this compound features an acetyl moiety at the

This guide provides a definitive technical profile for researchers, detailing the physicochemical properties, a self-validating synthesis protocol based on the modified Knorr method, and its application in the development of tyrosine kinase inhibitors (e.g., Sunitinib analogs).

Physicochemical Characterization

The following data establishes the baseline identity of the compound. Researchers should verify synthesized batches against these metrics.

Molecular Identity Table

| Parameter | Value | Notes |

| IUPAC Name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Common Name | 3-Acetyl-2,4-dimethylpyrrole | Often referred to as a "Ketopyrrole" |

| CAS Number | 2386-25-6 | Distinct from the ester (Knorr pyrrole) |

| Molecular Formula | ||

| Molecular Weight | 137.18 g/mol | Monoisotopic Mass: 137.0841 |

| Appearance | White to pale yellow prismatic crystals | Darkens upon oxidation/light exposure |

| Melting Point | 137–139 °C | Sharp transition indicates high purity |

| Solubility | Soluble in Ethanol, Methanol, DMSO | Sparingly soluble in water |

| pKa | ~17.5 (Pyrrole NH) | Weakly acidic |

Structural Diagram (DOT)

Figure 1: Core physicochemical attributes of 3-Acetyl-2,4-dimethylpyrrole.

Synthesis Protocol: Modified Knorr Pyrrole Synthesis

The most robust route to 3-Acetyl-2,4-dimethylpyrrole avoids the decarboxylation of esters by utilizing a direct condensation between an

Reaction Logic[3][4]

-

Precursor A: Oximinoacetone (prepared from acetone) serves as the source of the amino-ketone fragment upon reduction.

-

Precursor B: 2,4-Pentanedione (Acetylacetone) serves as the dicarbonyl partner.

-

Mechanism: Zinc/Acetic acid reduces the oxime to an amine, which immediately condenses with acetylacetone to close the pyrrole ring.

Step-by-Step Methodology

Safety Precaution: This reaction is exothermic. Zinc dust is pyrophoric; handle with care. Perform all steps in a fume hood.

Phase 1: Preparation of Oximinoacetone (Intermediate)

Note: Commercially available, but fresh preparation improves yield.

-

Dissolve Acetone (1 eq) in glacial acetic acid.

-

Cool to < 5°C.

-

Slowly add aqueous Sodium Nitrite (

, 1.1 eq) dropwise, maintaining temperature < 10°C to prevent side reactions. -

Stir for 3 hours. The solution contains crude oximinoacetone.

Phase 2: Cyclization to 3-Acetyl-2,4-dimethylpyrrole

-

Setup: To the crude oximinoacetone solution, add 2,4-Pentanedione (Acetylacetone, 1.0 eq).

-

Reduction/Condensation:

-

Prepare a bath of Zinc dust (3.0 eq) suspended in minimal acetic acid or add solid Zn slowly.

-

Add the Zn dust in small portions to the reaction mixture.

-

Critical Control: The reaction is vigorous. Maintain temperature between 60–70°C using an ice bath if necessary. Do not let it boil uncontrolled.

-

-

Reflux: Once addition is complete and exotherm subsides, heat the mixture to mild reflux (approx. 100°C) for 1 hour to drive dehydration.

-

Work-up:

-

Decant the hot solution from unreacted Zinc.

-

Pour the reaction mixture into 10 volumes of ice-cold water.

-

The product, 3-Acetyl-2,4-dimethylpyrrole , will precipitate as a solid.

-

-

Purification:

-

Filter the crude solid.

-

Recrystallize from Ethanol/Water (1:1) or Methanol.

-

Validation: Check Melting Point (Target: 137–139°C).

-

Synthesis Workflow Diagram

Figure 2: One-pot modified Knorr synthesis pathway for 3-Acetyl-2,4-dimethylpyrrole.

Structural Biology & Pharmaceutical Applications

Reactivity Profile

The 3-acetyl group acts as an electron-withdrawing group (EWG), reducing the electron density of the pyrrole ring compared to alkyl-pyrroles. However, the ring remains sufficiently nucleophilic for substitution at the 5-position (the

-

Vilsmeier-Haack Formylation: The 5-position is readily formylated to yield 2-formyl-3-acetyl-4-methylpyrrole , a key intermediate for dipyrromethene synthesis.

-

Aldol Condensations: The acetyl methyl group (

) is acidic enough to participate in Claisen-Schmidt condensations with aromatic aldehydes, creating chalcone-like pyrrole derivatives with potential biological activity.

Drug Development Relevance

-

Receptor Tyrosine Kinase Inhibitors (RTKIs): 3-Acetyl-2,4-dimethylpyrrole is a structural analog to the pyrrole units found in Sunitinib (Sutent). The acetyl group provides a handle for hydrogen bonding within the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR).

-

Porphyrin & BODIPY Synthesis: This compound is a precursor for asymmetric porphyrins. The acetyl group can be converted to an ethyl group (via reduction) or used as a functional handle to tune the electronic properties of BODIPY fluorescent dyes.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrroles are prone to oxidation (browning) upon exposure to air and light.

-

Spill Response: Sweep up dry spills to avoid dust generation. Ventilate area.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a particulate respirator if dust is generated.

References

-

PubChem. (2025). Compound Summary: 3-Acetyl-2,4-dimethylpyrrole.[1][2][3][4][5] National Library of Medicine. [Link]

-

Organic Syntheses. (1943). 2,4-Dimethylpyrrole (General Knorr Method).[6] Org. Synth. Coll. Vol. 2, p. 217.[6] [Link]

Sources

Discovery and History of 3-Acetyl-2,4-dimethylpyrrole: A Technical Guide

Executive Summary

3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6), systematically known as 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone , represents a pivotal intermediate in heterocyclic chemistry. Historically significant as a derivative of the classic Knorr Pyrrole Synthesis , it serves as the direct synthetic precursor to Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole)—a compound famously implicated in the "Mauve Factor" hypothesis of schizophrenia.

This guide details the molecule's discovery, its rigorous synthesis via the modified Knorr pathway, and its critical role in porphyrin and pharmaceutical research.

Part 1: Historical Genesis & Discovery

The Knorr Legacy (1884)

The history of 3-acetyl-2,4-dimethylpyrrole is inextricable from the work of Ludwig Knorr . In 1884, while working at the University of Erlangen, Knorr developed the condensation reaction between

While the "textbook" Knorr pyrrole is often the diester (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate), the synthesis of the acetyl derivative emerged as a crucial variation. By substituting one equivalent of ethyl acetoacetate with acetylacetone (2,4-pentanedione), chemists could introduce an acetyl group directly onto the pyrrole ring, opening pathways to asymmetric porphyrin synthesis.

The "Mauve Factor" Connection

In the mid-20th century, this molecule gained medical notoriety through the work of Abram Hoffer and Humphry Osmond .

-

The Phenomenon: They identified a "mauve" spot on paper chromatograms of urine from schizophrenic patients.

-

The Identification: The substance was initially identified as Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole).[1]

-

The Link: 3-Acetyl-2,4-dimethylpyrrole is the synthetic precursor used to generate Kryptopyrrole in the laboratory (via Wolff-Kishner reduction). Consequently, the history of the "Mauve Factor" is chemically grounded in the availability of the 3-acetyl intermediate.

Part 2: Chemical Architecture & Properties

| Property | Data |

| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone |

| Molecular Formula | |

| Molecular Weight | 137.18 g/mol |

| Appearance | White to pale yellow crystals |

| Melting Point | 137–139 °C |

| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water |

| Key Reactivity | Electrophilic substitution at C5; Carbonyl reduction at C3-acetyl |

Part 3: Technical Synthesis (The Modified Knorr Protocol)

Direct synthesis from aminoacetone is unstable. The authoritative, self-validating protocol utilizes the Modified Knorr Synthesis , producing an ester intermediate which is subsequently hydrolyzed and decarboxylated.

Reaction Logic[1][2]

-

Nitrosation: Ethyl acetoacetate is converted to its oxime.

-

Reductive Cyclization (Knorr): The oxime is reduced in situ (Zn/AcOH) to an amine, which immediately condenses with acetylacetone.

-

Decarboxylation: The protective ester group is removed to yield the target 3-acetyl-2,4-dimethylpyrrole.

Step-by-Step Protocol

Phase 1: Synthesis of Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate

Reference: Organic Syntheses, Coll. Vol. 3, p. 513 (1955).

-

Nitrosation:

-

In a 3-L flask, combine 402 g (3.09 mol) ethyl acetoacetate and 1.2 L glacial acetic acid .

-

Cool to 0–10°C .

-

Dropwise add a solution of 246 g sodium nitrite in 400 mL water.[2] Critical: Maintain temp < 12°C to prevent decomposition.

-

Stir for 3 hours; allow to stand overnight.

-

-

Cyclization:

-

Add 348 g (3.48 mol) acetylacetone to the oxime solution.

-

Add 450 g zinc dust in small portions with vigorous stirring.

-

Exotherm Control: Regulate addition to keep temp < 60°C .

-

After addition, reflux for 1 hour.

-

Pour hot solution into 30 L of ice water . The crude ester precipitates.

-

Yield: ~60% (m.p. 143–144°C).[2]

-

Phase 2: Hydrolysis and Decarboxylation

To isolate 3-Acetyl-2,4-dimethylpyrrole from the ester.

-

Saponification:

-

Dissolve 100 g of the ester in 10% NaOH (aq) (500 mL) and ethanol (100 mL).

-

Reflux for 4 hours until the solution is clear.

-

Acidify with HCl to pH 3. The 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid precipitates. Filter and dry.[3]

-

-

Thermal Decarboxylation:

-

Place the dry acid in a flask utilizing a sublimation apparatus or simple distillation setup.

-

Heat to 200–220°C (above its melting point).

-

Carbon dioxide evolves rapidly.[4]

-

The residue (or sublimate) is recrystallized from ethanol/water.

-

Final Product: 3-Acetyl-2,4-dimethylpyrrole (m.p. 137–139°C).

-

Part 4: Mechanistic Visualization

The following diagram illustrates the Knorr cyclization mechanism, specifically the condensation of the

Figure 1: Mechanistic flow of the Modified Knorr Synthesis yielding the pyrrole scaffold.

Part 5: Modern Applications & Significance

Porphyrin Synthesis

3-Acetyl-2,4-dimethylpyrrole is a "monopyrrole" building block. By functionalizing the

-

Heme derivatives: Synthetic blood substitutes.

-

Chlorins: Photodynamic therapy agents.

BODIPY Dyes

The acetyl group at the 3-position provides a unique electronic handle. When condensed to form BODIPY (Boron-dipyrromethene) dyes, this substitution pattern influences fluorescence quantum yield and Stokes shift, critical for biological imaging markers.

Pharmaceutical Intermediates

The compound serves as a scaffold for tyrosine kinase inhibitors (e.g., Sunitinib analogs) where the pyrrole core is essential for ATP-binding pocket occupancy.

References

- Fisher, H. & Fink, E. (1944). Über die Konstitution des Hämopyrrols. Z. Physiol. Chem.

-

Organic Syntheses. (1955). 2,4-Dimethyl-3-acetyl-5-carbethoxypyrrole. Organic Syntheses, Coll. Vol. 3, p. 513.

-

Irvine, D. G. (1969).[5] Identification of Kryptopyrrole in Human Urine and its Relation to Psychosis. Nature, 224, 811–813.[5]

- Paine, J. B. (1990). Mechanisms of the Knorr Pyrrole Synthesis. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16848, 3-Acetyl-2,4-dimethylpyrrole.

Sources

- 1. Sixty years of conjecture over a urinary biomarker: a step closer to understanding the proposed link between anxiety and urinary pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. clinmedjournals.org [clinmedjournals.org]

Navigating the Synthesis and Handling of 3-Acetyl-2,4-dimethylpyrrole: A Technical Guide for the Modern Laboratory

Introduction: The Utility and Understated Risks of Substituted Pyrroles

3-Acetyl-2,4-dimethylpyrrole is a heterocyclic ketone that serves as a valuable building block in the synthesis of a diverse array of more complex molecules, including pharmaceuticals and specialized dyes. Its substituted pyrrole core is a recurring motif in biologically active compounds, making it a compound of significant interest to researchers in drug discovery and materials science.[1][2][3] However, as with many heterocyclic amines, its utility is accompanied by a set of handling requirements and potential hazards that necessitate a thorough understanding and a proactive approach to laboratory safety. This guide provides an in-depth examination of the safety and handling protocols for 3-Acetyl-2,4-dimethylpyrrole, moving beyond rudimentary safety data sheet (SDS) information to offer a scientifically grounded and practical framework for its safe utilization in a research and development setting.

Hazard Identification and Mechanistic Toxicology: Understanding the "Why"

While specific toxicological data for 3-Acetyl-2,4-dimethylpyrrole is not extensively documented in publicly accessible literature, the broader class of pyrrole-containing compounds, particularly pyrrolizidine alkaloids, offers critical insights into potential bioactivity and toxicity mechanisms. The primary concern with many pyrrole derivatives is their potential for metabolic activation into reactive pyrrolic metabolites.[4]

The nitrogen lone pair in the pyrrole ring contributes to its aromaticity, but it can also be susceptible to oxidation by cytochrome P450 enzymes in the liver. This can lead to the formation of highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity.[4][5] This mechanism is the basis for the hepatotoxicity observed with some pyrrolizidine alkaloids.[4] While 3-Acetyl-2,4-dimethylpyrrole is not a pyrrolizidine alkaloid, the potential for the pyrrole ring to undergo metabolic activation warrants a cautious approach.

The known hazard classifications for 3-Acetyl-2,4-dimethylpyrrole are summarized in the table below.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

These classifications underscore the immediate risks of irritation and acute toxicity upon direct contact or ingestion.

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the identified hazards, a stringent and multi-layered approach to personal protective equipment is mandatory. The primary objective is to prevent any direct contact with the solid material and to avoid the inhalation of any airborne particles.

The Rationale for PPE Selection

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the potential for irritation, a face shield worn over goggles is strongly recommended, especially when handling larger quantities or when there is a risk of dust generation.

-

Skin Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat provides an additional barrier.

-

Hand Protection: The selection of appropriate gloves is critical. Nitrile or neoprene gloves are recommended due to their broad resistance to a range of chemicals.[2] It is crucial to understand that no glove material offers indefinite protection. Permeation and degradation are key factors to consider.[6] Double gloving is a prudent practice, especially for extended handling periods. Always inspect gloves for any signs of damage before and during use.

-

Respiratory Protection: All handling of solid 3-Acetyl-2,4-dimethylpyrrole should be conducted within a certified chemical fume hood to control exposure to airborne particulates. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

Sources

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]

- 3. egr.msu.edu [egr.msu.edu]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kerbl.com [kerbl.com]

Methodological & Application

The Paal-Knorr Synthesis: A Comprehensive Guide to the Preparation of Substituted Pyrrole Derivatives

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Modern Chemistry

The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a privileged scaffold in pharmaceuticals, natural products, and functional materials. First reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford substituted pyrroles.[1] Its enduring popularity stems from its operational simplicity, generally good yields, and the accessibility of its starting materials.[2]

The pyrrole framework is a key structural component in a vast array of biologically active molecules, including the blockbuster drug Atorvastatin (Lipitor®), a cholesterol-lowering agent.[3][4] This underscores the critical importance of robust and versatile synthetic methodologies for accessing functionalized pyrrole derivatives in drug discovery and development.[5]

This technical guide provides an in-depth exploration of the Paal-Knorr synthesis, from its fundamental mechanism to modern, efficient protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively apply and adapt this powerful reaction to their specific synthetic challenges. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for troubleshooting common issues.

Mechanistic Insights: A Step-by-Step Elucidation of the Paal-Knorr Pyrrole Synthesis

The mechanism of the Paal-Knorr pyrrole synthesis is a well-studied, acid-catalyzed process that proceeds through a series of distinct steps.[1] Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side reactions. The reaction is typically conducted under neutral or weakly acidic conditions; the addition of a weak acid like acetic acid can accelerate the reaction.[2]

The currently accepted mechanism involves the following key transformations:

-

Hemiaminal Formation: The reaction commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Under acidic conditions, the carbonyl group is protonated, enhancing its electrophilicity and facilitating the attack by the amine. This initial step results in the formation of a hemiaminal intermediate.[1]

-

Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular attack of the nitrogen atom of the hemiaminal on the second carbonyl group. This cyclization event leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative. This step is often the rate-determining step of the overall reaction.

-

Dehydration and Aromatization: The cyclic intermediate then undergoes a two-step dehydration process to yield the final aromatic pyrrole ring. The elimination of two molecules of water drives the reaction towards the stable aromatic product.

The following diagram illustrates the stepwise mechanism of the Paal-Knorr pyrrole synthesis:

Sources

Application Note: 3-Acetyl-2,4-dimethylpyrrole as a Divergent Scaffold in Organic Synthesis

Executive Summary

3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6), often derived from Knorr-type syntheses, represents a "privileged scaffold" due to its dual-reactive nature. It serves as a bifurcation point in synthesis: the C3-acetyl group offers a handle for classical carbonyl chemistry (e.g., Claisen-Schmidt condensations), while the C5-proton remains highly nucleophilic, enabling electrophilic aromatic substitutions critical for porphyrin and BODIPY dye construction.

This guide details the specific protocols to exploit these orthogonal reactivities, transforming this single building block into functional fluorophores or bioactive pharmacophores.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Before initiating synthesis, verify the integrity of the starting material. Commercial samples often degrade to a brown solid upon oxidation.

| Property | Specification | Notes |

| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

| CAS Number | 2386-25-6 | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | White to pale yellow prismatic crystals | Darkens upon air exposure |

| Melting Point | 137–140 °C | Sharp mp indicates high purity |

| Solubility | Soluble in EtOH, MeOH, DMSO, | Poor solubility in water |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Hygroscopic; protect from light |

Purification Protocol: If the material appears brown/purple:

-

Dissolve crude solid in minimal boiling ethanol (95%).

-

Add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

-

Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Collect crystals via vacuum filtration and dry under high vacuum.

Strategic Reactivity Map

The utility of 3-acetyl-2,4-dimethylpyrrole lies in its ability to selectively react at either the "Eastern" or "Western" face of the molecule depending on conditions.

Figure 1: Divergent synthesis pathways. Path A utilizes the acetyl group for pharmacophore generation. Path B utilizes the electron-rich pyrrole ring for dye synthesis.

Application Module A: Synthesis of Pyrrolyl-Chalcones

Application: Antibacterial, antioxidant, and anticancer drug discovery. Mechanism: Claisen-Schmidt Condensation.[1][2]

The acetyl group at C3 is less electrophilic than a standard ketone due to the electron-donating nature of the pyrrole ring. Therefore, strong basic conditions and elevated temperatures are often required to drive the reaction with benzaldehydes.

Protocol 1: Base-Catalyzed Condensation

Reagents:

-

3-Acetyl-2,4-dimethylpyrrole (1.0 equiv)[3]

-

Substituted Benzaldehyde (1.1 equiv)

-

Ethanol (Absolute)[4]

-

NaOH (40% aq. solution) or KOH pellets

Step-by-Step:

-

Preparation: In a round-bottom flask, dissolve 10 mmol of 3-acetyl-2,4-dimethylpyrrole and 11 mmol of the chosen benzaldehyde in 20 mL of ethanol.

-

Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at room temperature. The solution will likely darken (yellow/orange) immediately.

-

Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will be less polar than the starting pyrrole.

-

Work-up: Pour the reaction mixture onto 100 g of crushed ice/water. Neutralize carefully with 1M HCl until pH ~7.

-

Isolation: A colored precipitate (yellow to deep red) will form. Filter the solid.[5]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if regioisomers are present (rare, but possible if C5 is not blocked, though aldol usually prefers the acetyl).

Critical Note: If the benzaldehyde contains strong electron-withdrawing groups (e.g.,

Application Module B: Synthesis of Functionalized BODIPY Dyes

Application: Bio-imaging, molecular rotors, and photodynamic therapy. Mechanism: Acid-catalyzed condensation followed by oxidation and boron complexation.[][7]

Unlike standard BODIPY synthesis using 2,4-dimethylpyrrole, using the 3-acetyl derivative results in a BODIPY core with acetyl groups at the 2 and 6 positions (BODIPY numbering). These electron-withdrawing groups significantly improve photostability and induce a bathochromic (red) shift in emission compared to the non-acetylated analog.

Protocol 2: One-Pot BODIPY Construction

Reagents:

-

3-Acetyl-2,4-dimethylpyrrole (2.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)[8]

-

Trifluoroacetic acid (TFA) (Catalytic)

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 equiv)

-

Diisopropylethylamine (DIPEA) (Excess)

- (Excess)[7]

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Condensation: In a flame-dried flask under Argon, dissolve the aldehyde (1.0 mmol) and pyrrole (2.0 mmol) in anhydrous DCM (50 mL). Add 2–3 drops of TFA. Stir at room temperature for 3–12 hours. The solution will turn dark red/brown as the dipyrromethane forms.

-

Oxidation: Add DDQ (1.0 mmol) in one portion. Stir for 30–60 minutes. The mixture effectively becomes the dipyrromethene.

-

Complexation: Cool the reaction to 0 °C (ice bath). Add DIPEA (10 mmol) followed slowly by

(12 mmol). -

Finalization: Allow to warm to room temperature and stir for 2 hours. A strong fluorescence should be visible under UV light (365 nm).

-

Work-up: Wash with water (2x), brine (1x), and dry over

. -

Purification: Silica gel chromatography is mandatory . Elute with DCM/Hexane gradients. The BODIPY dye usually elutes as a distinct fluorescent band (often orange/red for acetylated variants).

Troubleshooting: If yield is low (<20%), ensure the DCM is strictly anhydrous. Water competes with the aldehyde during the initial condensation.

Application Module C: Vilsmeier-Haack Formylation

Application: Synthesis of 5-formyl-3-acetyl-2,4-dimethylpyrrole (Precursor for asymmetric porphyrins).

Protocol 3: C5-Formylation

Step-by-Step:

-

Reagent Formation: Cool DMF (5 mL) to 0 °C. Add

(1.1 equiv) dropwise. Stir for 15 min to generate the Vilsmeier salt (white precipitate may form). -

Addition: Dissolve 3-acetyl-2,4-dimethylpyrrole (1.0 equiv) in DMF (2 mL) and add to the Vilsmeier reagent.

-

Heating: Warm to 80–90 °C for 1 hour.

-

Hydrolysis: Pour onto ice/water containing sodium acetate (to buffer). The formyl group is revealed upon hydrolysis of the iminium intermediate.

-

Isolation: Filter the precipitate.

References

-

Knorr Pyrrole Synthesis & Derivatives

-

Fischer, H. (1935). Organic Syntheses, Coll. Vol. 2, p. 202. (Classic synthesis of the ester precursor).

-

Detailed properties and commercial availability: & .

-

-

Chalcone Synthesis (Claisen-Schmidt)

-

Kachwala, Y., et al. (2014). Synthesis and evaluation of chalcone derivatives. Organic Chemistry: An Indian Journal, 10(5).

-

Rajalakshmi, R., et al. (2025). Synthesis and characterization of chalcone derived from 5-acetyl-2,4-dimethyl thiazole (Analogous chemistry). ResearchGate.[1]

-

-

BODIPY Synthesis

-

Vilsmeier-Haack Reaction

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. 2386-25-6 | 3-Acetyl-2,4-dimethylpyrrole - AiFChem [aifchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity [frontiersin.org]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpcbs.com [ijpcbs.com]

Protocol for the Acylation of 2,4-Dimethylpyrrole: A Detailed Guide for Researchers

Introduction: The Significance of Acylated 2,4-Dimethylpyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional organic materials. The strategic functionalization of the pyrrole ring is paramount to modulating the physicochemical and pharmacological properties of these molecules. Among the various functionalization techniques, acylation stands out as a powerful tool for introducing a ketone or aldehyde moiety, which can serve as a versatile synthetic handle for further molecular elaboration.

2,4-Dimethylpyrrole is a readily available and electron-rich starting material, making it an ideal substrate for electrophilic substitution reactions such as acylation. The resulting acylated 2,4-dimethylpyrroles are key intermediates in the synthesis of a diverse range of compounds, including porphyrins, prodigiosins, and other pharmacologically relevant heterocycles. This application note provides detailed protocols and expert insights into the two most common and effective methods for the acylation of 2,4-dimethylpyrrole: the Vilsmeier-Haack reaction and Friedel-Crafts acylation.

Understanding the Regioselectivity of Acylation

The acylation of 2,4-dimethylpyrrole predominantly occurs at the C5 position. This high regioselectivity is a consequence of the electronic properties of the pyrrole ring. The nitrogen atom's lone pair of electrons participates in the aromatic system, increasing the electron density at the α-positions (C2 and C5) and to a lesser extent at the β-positions (C3 and C4).

In 2,4-dimethylpyrrole, the C2 and C4 positions are blocked by methyl groups. The remaining open α-position (C5) and β-position (C3) are available for electrophilic attack. The electrophilic substitution at the α-position is favored due to the greater stabilization of the cationic intermediate through resonance, which involves three resonance structures, compared to the intermediate formed from attack at the β-position, which is stabilized by only two resonance structures. Consequently, acylation proceeds almost exclusively at the C5 position.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 2,4-dimethylpyrrole.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through three main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

-

Electrophilic Attack: The electron-rich C5 position of 2,4-dimethylpyrrole attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during the work-up to yield the corresponding aldehyde.[2]

Caption: General workflow of the Vilsmeier-Haack formylation.

Detailed Protocol for Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole

Materials:

-

2,4-Dimethylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

Procedure:

-

Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 2,4-Dimethylpyrrole: Dissolve 2,4-dimethylpyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃. Stir vigorously until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2,4-dimethyl-5-formylpyrrole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Method 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and versatile method for introducing an acyl group onto an aromatic ring.[3] For electron-rich heterocycles like 2,4-dimethylpyrrole, this reaction can be performed using an acylating agent (e.g., acetic anhydride or acetyl chloride) and a Lewis acid catalyst.[4]

Mechanism of Friedel-Crafts Acylation

The reaction mechanism involves the following key steps:

-

Formation of the Acylium Ion: The acylating agent reacts with the Lewis acid to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The C5 position of 2,4-dimethylpyrrole attacks the acylium ion, forming a resonance-stabilized cationic intermediate.

-

Deprotonation: A weak base removes a proton from the intermediate, restoring the aromaticity of the pyrrole ring and yielding the acylated product.

Caption: General workflow of the Friedel-Crafts acylation.

Detailed Protocol for Friedel-Crafts Acylation of 2,4-Dimethylpyrrole with Acetic Anhydride

Materials:

-

2,4-Dimethylpyrrole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

Procedure:

-

Catalyst Suspension: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Acylating Agent Addition: Add acetic anhydride (1.2 equivalents) dropwise to the stirred suspension of AlCl₃. Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 2,4-dimethylpyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) or by recrystallization to afford 5-acetyl-2,4-dimethylpyrrole.

Comparative Analysis of Acylation Methods

| Feature | Vilsmeier-Haack Formylation | Friedel-Crafts Acylation |

| Acylating Agent | DMF/POCl₃ (or other amides) | Acyl halides, anhydrides |

| Catalyst | Not required (reagent is the electrophile) | Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) |

| Reaction Conditions | Generally mild (0 °C to moderate heating) | Can range from low temperatures to reflux |

| Selectivity | Highly regioselective for formylation at C5 | Regioselectivity can be influenced by the Lewis acid and N-substituents |